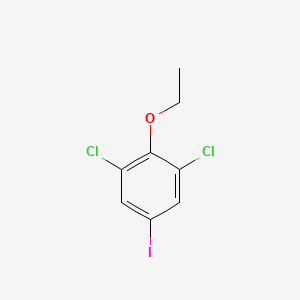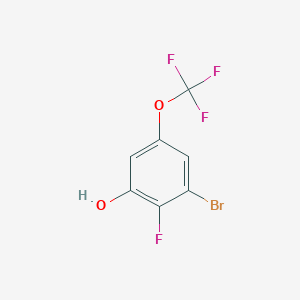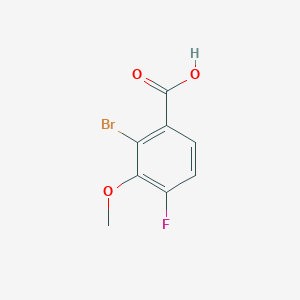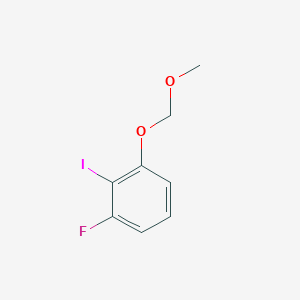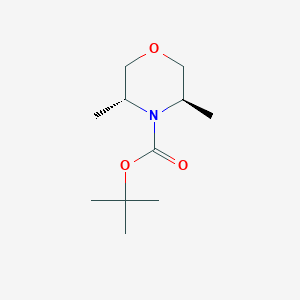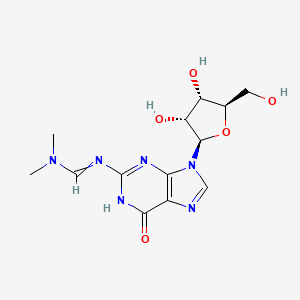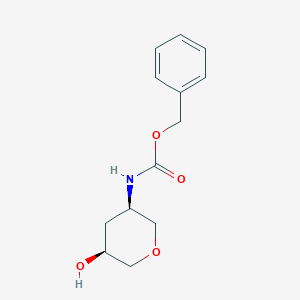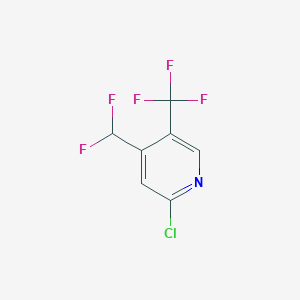
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrolidine-1-carbonyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves a multi-step process. One common method includes the reaction of pyrrolidine and 5-bromo-2-chlorobenzoic acid with benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in acetonitrile. This is followed by a palladium-catalyzed coupling reaction using (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate, and bis(pinacol)diborane in 2-methyltetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, including amines, thiols, and other nucleophilic species.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine-1-carbonyl group can influence the reactivity and selectivity of the compound in various transformations .
類似化合物との比較
4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromophenylboronic acid: Lacks the pyrrolidine-1-carbonyl group, making it less versatile in certain reactions.
Uniqueness: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and pyrrolidine-1-carbonyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
特性
分子式 |
C11H13BBrNO3 |
|---|---|
分子量 |
297.94 g/mol |
IUPAC名 |
[4-bromo-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BBrNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
InChIキー |
JYFCDOUAZMGVFU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)N2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


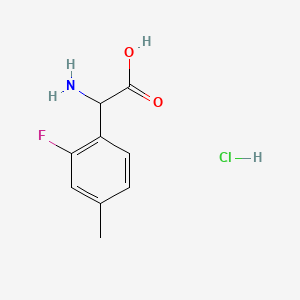
![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
